2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine PF-9366 is an inhibitor of methionine adenosyltransferase 2A (Mat2A; IC50 = 420 nM for S-adenosyl-L-methionine (SAM) production in an enzyme assay). It is selective for Mat2A over a panel of neurotransmitter transporters, phosphodiesterases, ion channels, and G protein-coupled receptors, as well as a panel of 39 kinases at 10 µM. PF-9366 inhibits SAM production in H520 lung carcinoma cells (IC50 = 1.2 µM) and Huh7 hepatocellular carcinoma cells (IC50 = 225 nM).
PF-9366 is a novel inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0539307
InChI: InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
SMILES: CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Molecular Formula: C20H19ClN4
Molecular Weight: 350.8 g/mol

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine

CAS No.:

Cat. No.: VC0539307

Molecular Formula: C20H19ClN4

Molecular Weight: 350.8 g/mol

Purity: >96% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine -

Specification

Molecular Formula C20H19ClN4
Molecular Weight 350.8 g/mol
IUPAC Name 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine
Standard InChI InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
Standard InChI Key LYLASWLQCMKZAT-UHFFFAOYSA-N
SMILES CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Canonical SMILES CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Appearance Solid powder

Introduction

2-(7-chloro-5-phenyl- triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine is a synthetic compound that belongs to the class of triazoloquinoline derivatives. Its chemical structure features a triazole ring fused with a quinoline moiety, which contributes to its potential biological activity. The compound is identified by its CAS number 72882-78-1 and has a molecular formula of C20H19ClN4 with a molecular weight of approximately 350.85 g/mol.

Synthesis and Research Findings

Research into the synthesis of triazoloquinoline derivatives has shown that they can be produced through various methods including cyclization reactions involving appropriate precursors. The synthesis of 2-(7-chloro-5-phenyl- triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine typically involves multi-step organic reactions that allow for the introduction of the triazole and quinoline functionalities.

Biological Activity

Studies have indicated that compounds within this class may exhibit significant biological activities, particularly in anticancer research. For instance:

  • Anticancer Activity: Preliminary evaluations suggest that certain derivatives show promising activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess the efficacy of these compounds in inhibiting tumor cell growth.

Applications and Potential Uses

Given its structural characteristics and preliminary biological activity data, this compound may hold potential applications in medicinal chemistry as:

  • Anticancer Agent: Due to its ability to inhibit cancer cell proliferation.

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